tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride
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Overview
Description
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride: is a spirocyclic compound with a unique structure that includes both a tert-butyl ester and an azaspiro moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its spirocyclic structure is of particular interest for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
- tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
- tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
2742653-77-4 |
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Molecular Formula |
C12H23ClN2O2 |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H |
InChI Key |
FFKCPVBIFUVAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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